Cas no 14209-08-6 (5,6-Dibromoacenaphthene)

5,6-Dibromoacenaphthene is a brominated derivative of acenaphthene, commonly utilized as an intermediate in organic synthesis and materials science. Its key advantages include high reactivity in electrophilic aromatic substitution reactions, making it valuable for constructing complex polycyclic aromatic hydrocarbons (PAHs) and functionalized organic compounds. The dibromo substitution enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the development of advanced materials like organic semiconductors or luminescent compounds. Its crystalline solid form ensures stability and ease of handling under standard conditions. This compound is particularly useful in research applications requiring precise bromination patterns for tailored molecular architectures.
5,6-Dibromoacenaphthene structure
5,6-Dibromoacenaphthene structure
Product Name:5,6-Dibromoacenaphthene
CAS No:14209-08-6
MF:C12H8Br2
MW:311.999921798706
CID:179741
PubChem ID:317558
Update Time:2025-05-20

5,6-Dibromoacenaphthene Chemical and Physical Properties

Names and Identifiers

    • Acenaphthylene,1,2-dibromo-1,2-dihydro-
    • 1,2-Dibrom-acenaphthen
    • 1,2-dibromoacenaphthene
    • 1,2-dibromo-acenaphthene
    • AC1L7W99
    • AC1Q25EA
    • Acenaphthene, 1,2-dibromo-, (E)-
    • Acenaphthylene, 1,2-dibromo-1,2-dihydro-, cis-
    • Acenaphthylene,2-dibromo-1,2-dihydro-
    • SureCN8645709
    • 1,2-Dibromo-1,2-dihydroacenaphthylene
    • NSC 249827
    • 1,2-Dibromo-1,2-dihydroacenaphthylene #
    • FHGUOMIZSATHCO-UHFFFAOYSA-N
    • SCHEMBL8645709
    • AKOS024339571
    • NSC-249827
    • NSC249827
    • DTXSID90312109
    • 14209-08-6
    • 5,6-Dibromoacenaphthene
    • Inchi: 1S/C12H8Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11-12H
    • InChI Key: FHGUOMIZSATHCO-UHFFFAOYSA-N
    • SMILES: BrC1C2=CC=CC3=CC=CC(C1Br)=C23

Computed Properties

  • Exact Mass: 309.89924
  • Monoisotopic Mass: 309.899
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.906±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 121-123 ºC
  • Boiling Point: 377.1°Cat760mmHg
  • Flash Point: 212.6°C
  • Refractive Index: 1.758
  • Solubility: Insuluble (4.7E-3 g/L) (25 ºC),
  • PSA: 0
  • LogP: 4.72540

5,6-Dibromoacenaphthene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D270745-500mg
5,6-Dibromoacenaphthene
14209-08-6
500mg
$ 80.00 2022-06-05
TRC
D270745-1000mg
5,6-Dibromoacenaphthene
14209-08-6
1g
$ 125.00 2022-06-05
TRC
D270745-2500mg
5,6-Dibromoacenaphthene
14209-08-6
2500mg
$ 245.00 2022-06-05

5,6-Dibromoacenaphthene Related Literature

Additional information on 5,6-Dibromoacenaphthene

Introduction to 5,6-Dibromoacenaphthene (CAS No. 14209-08-6)

5,6-Dibromoacenaphthene, with the chemical formula C₁₂H₄Br₂, is a brominated derivative of acenaphthene. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and has garnered significant attention in the field of organic synthesis and material science due to its unique structural and electronic properties. The presence of two bromine atoms at the 5 and 6 positions introduces specific reactivity that makes it a valuable intermediate in pharmaceutical and agrochemical applications.

The CAS No. 14209-08-6 uniquely identifies this compound in scientific literature and industrial databases, ensuring precise referencing and compliance with regulatory standards. 5,6-Dibromoacenaphthene is characterized by its high molecular weight and moderate solubility in organic solvents, which facilitates its use in various chemical reactions. Its molecular structure consists of a benzene ring fused with a naphthalene ring, with bromine atoms substituting hydrogen atoms at positions 5 and 6.

Recent advancements in the synthesis of polycyclic aromatic hydrocarbons have highlighted the utility of 5,6-Dibromoacenaphthene as a building block for more complex molecules. The bromine substituents enhance electrophilic aromatic substitution reactions, making it an attractive precursor for constructing heterocyclic compounds. Researchers have leveraged these properties to develop novel methodologies for the preparation of biologically active scaffolds.

In pharmaceutical research, 5,6-Dibromoacenaphthene has been explored as a precursor for drugs targeting neurological disorders. Studies indicate that derivatives of this compound exhibit promising neuroprotective effects by modulating oxidative stress and inflammation pathways. The brominated structure allows for further functionalization, enabling the development of tailored therapeutic agents with enhanced specificity and reduced side effects.

Material scientists have also investigated the electronic properties of 5,6-Dibromoacenaphthene, particularly its potential as an organic semiconductor. The introduction of bromine atoms modifies the electronic bandgap, influencing charge transport properties. This has led to its incorporation into organic light-emitting diodes (OLEDs) and photovoltaic cells, where it contributes to improved device performance and efficiency.

The synthesis of 5,6-Dibromoacenaphthene typically involves bromination reactions on acenaphthene using bromine or N-bromosuccinimide (NBS) as brominating agents. Advances in catalytic systems have enabled more selective bromination, reducing unwanted byproducts and improving yield. Green chemistry principles have been applied to develop solvent-free or aqueous-phase synthesis methods, aligning with environmental sustainability goals.

Industrial applications of 5,6-Dibromoacenaphthene extend to agrochemicals, where it serves as an intermediate in the production of pesticides and herbicides. Its structural stability under various environmental conditions makes it a reliable component in formulations designed for crop protection. Additionally, its role in polymer chemistry has been explored, particularly in the development of flame-retardant materials that enhance safety in consumer products.

The toxicological profile of 5,6-Dibromoacenaphthene has been thoroughly examined to ensure safe handling and application. While preliminary studies suggest moderate toxicity upon acute exposure, chronic effects remain under investigation. Regulatory agencies require comprehensive risk assessments before approval for commercial use, emphasizing the importance of continuous research into its safety profile.

Future research directions for 5,6-Dibromoacenaphthene include exploring its potential in nanotechnology and drug delivery systems. The compound’s ability to form stable complexes with metal ions has opened avenues for applications in catalysis and sensing technologies. Furthermore, its integration into smart materials capable of responding to external stimuli offers exciting possibilities for next-generation applications.

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